1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride
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Overview
Description
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C7H11NS·HCl and a molecular weight of 177.7 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to the methanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
The synthesis of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylthiophene, which is commercially available or can be synthesized through various methods.
Functionalization: The thiophene ring is functionalized by introducing a methanamine group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by the methanamine group.
Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride can be compared with other similar compounds such as:
2-(3,5-Dimethylthiophen-2-yl)ethanaminehydrochloride: This compound has an ethylamine group instead of a methanamine group, leading to differences in reactivity and biological activity.
3,5-Dimethylthiophen-2-yl)methanaminehydrobromide: The bromide salt form may exhibit different solubility and stability properties compared to the hydrochloride salt.
1-(3,5-Dimethylthiophen-2-yl)propanaminehydrochloride: The presence of a propanamine group can alter the compound’s chemical and biological properties.
Properties
Molecular Formula |
C7H12ClNS |
---|---|
Molecular Weight |
177.70 g/mol |
IUPAC Name |
(3,5-dimethylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-5-3-6(2)9-7(5)4-8;/h3H,4,8H2,1-2H3;1H |
InChI Key |
HCBLEXBSTHRBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CN)C.Cl |
Origin of Product |
United States |
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